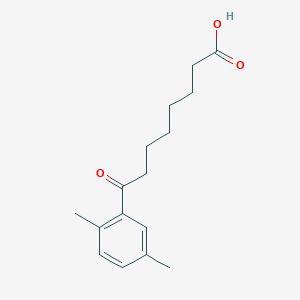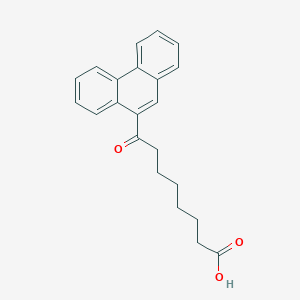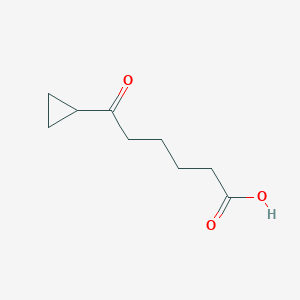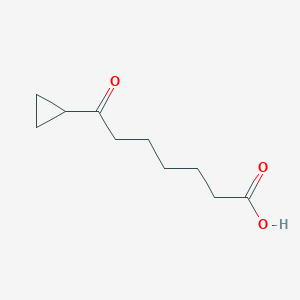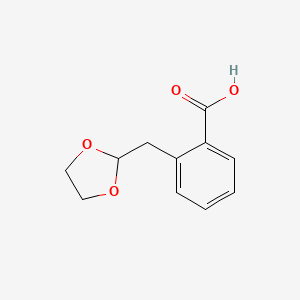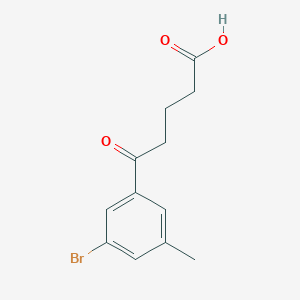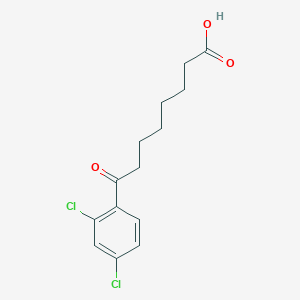
3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group characterized by a carbon-oxygen-carbon linkage . It also contains an iodopropiophenone group, which suggests the presence of a ketone functional group attached to an iodinated propyl group and a phenyl ring .
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone” are not available, similar compounds have been synthesized using various methods. For instance, 1,3-dioxane derivatives have been synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone” can be inferred from its name. The 1,3-dioxane ring suggests a six-membered cyclic ether with two oxygen atoms. The iodopropiophenone group indicates a phenyl ring attached to a propyl group with an iodine atom and a ketone functional group .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone is involved in various chemical reactions and synthesis processes. For instance, it is used in the synthesis of 2-(1,3-dioxan-2-yl)ethylsulfonyl group, which acts as a versatile protecting and activating group for amine synthesis. This group is stable under basic and reductive conditions and can be removed by heating in a hot aqueous solution of trifluoroacetic acid (Sakamoto et al., 2006).
Catalysis and Material Science
In the field of catalysis and material science, compounds related to 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone are used. For example, the acid-catalyzed condensation of glycerol with benzaldehyde, formaldehyde, and acetone leads to the formation of [1,3]dioxan-5-ols, which are of interest as precursors for 1,3-propanediol derivatives (Deutsch et al., 2007).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone are synthesized for various applications. For example, novel hemoglobin oxygen affinity decreasing agents were designed using similar compounds. These agents are of interest in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply (Randad et al., 1991).
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-iodophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXVZGRGYZBOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645902 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone | |
CAS RN |
898785-52-9 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

